molecular formula C8H10NO2+ B13148111 Pyridinium,2-(methoxycarbonyl)-1-methyl-

Pyridinium,2-(methoxycarbonyl)-1-methyl-

Cat. No.: B13148111
M. Wt: 152.17 g/mol
InChI Key: NFZJPEAJXDDBBW-UHFFFAOYSA-N
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Description

Pyridinium,2-(methoxycarbonyl)-1-methyl- is a chemical compound with the molecular formula C10H11NO4 and a molecular weight of 209.1986 g/mol . This compound is known for its unique structure, which includes a pyridinium ring substituted with a methoxycarbonyl group and a methyl group. It is often used in various chemical reactions and has significant applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridinium,2-(methoxycarbonyl)-1-methyl- typically involves the reaction of pyridine derivatives with methoxycarbonylating agents. One common method is the reaction of pyridine-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid . The reaction proceeds under reflux conditions, leading to the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of Pyridinium,2-(methoxycarbonyl)-1-methyl- can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems also reduces the risk of human error and increases efficiency.

Chemical Reactions Analysis

Types of Reactions

Pyridinium,2-(methoxycarbonyl)-1-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyridinium salts, while reduction can produce various pyridine derivatives .

Scientific Research Applications

Pyridinium,2-(methoxycarbonyl)-1-methyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Pyridinium,2-(methoxycarbonyl)-1-methyl- involves its interaction with specific molecular targets. It can act as an electrophile in various chemical reactions, facilitating the formation of new bonds. The methoxycarbonyl group plays a crucial role in its reactivity, allowing it to participate in a wide range of chemical transformations .

Comparison with Similar Compounds

Similar Compounds

    Pyridinium,2-carboxylate: Similar in structure but lacks the methoxycarbonyl group.

    Pyridinium,1-methyl-: Similar but without the methoxycarbonyl substitution.

    Pyridinium,2-(methoxycarbonyl)-: Lacks the methyl group at the 1-position

Uniqueness

Pyridinium,2-(methoxycarbonyl)-1-methyl- is unique due to the presence of both the methoxycarbonyl and methyl groups, which confer distinct chemical properties and reactivity. This combination allows it to participate in a broader range of chemical reactions compared to its analogs .

Properties

IUPAC Name

methyl 1-methylpyridin-1-ium-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10NO2/c1-9-6-4-3-5-7(9)8(10)11-2/h3-6H,1-2H3/q+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFZJPEAJXDDBBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC=CC=C1C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10NO2+
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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